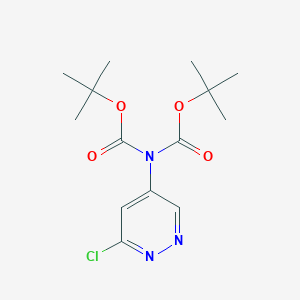
1-(1H-Pyrazol-1-yl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrazol-1-yl)heptan-1-one is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms Pyrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1-(1H-Pyrazol-1-yl)heptan-1-one can be achieved through several routes. One common method involves the reaction of heptan-1-one with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
1-(1H-Pyrazol-1-yl)heptan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrazol-1-yl)heptan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrazol-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the pyrazole derivative being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Pyrazol-1-yl)heptan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and used in the development of explosives.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Exhibits antimicrobial activity and is used in the development of new antibiotics.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields .
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-pyrazol-1-ylheptan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-7-10(13)12-9-6-8-11-12/h6,8-9H,2-5,7H2,1H3 |
InChI-Schlüssel |
NJOCMLSEVJTDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)








![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
